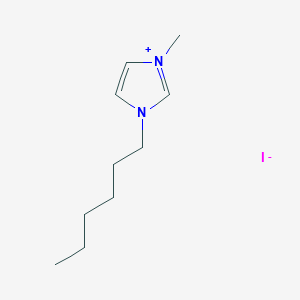
4,4-Dimethylpiperidine
Descripción general
Descripción
4,4-Dimethylpiperidine is a chemical compound with the CAS Number: 4045-30-1 . It has a molecular weight of 113.2 and its molecular formula is C7H15N . It is a useful reactant for the preparation of oral quinoline-based ALDH1A1 inhibitors as potential antitumor agents .
Synthesis Analysis
While specific synthesis methods for 4,4-Dimethylpiperidine were not found, piperidine derivatives, which include 4,4-Dimethylpiperidine, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and their synthesis has long been widespread .Molecular Structure Analysis
The molecular structure of 4,4-Dimethylpiperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms . The InChI code for this compound is 1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 .Chemical Reactions Analysis
Piperidines, including 4,4-Dimethylpiperidine, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4,4-Dimethylpiperidine is a liquid at room temperature . It has a boiling point of 145-146℃, a density of 0.803±0.06 g/cm3 (20 ºC 760 Torr), and a refractive index of 1.4489 (589.3 nm 25℃) . The flash point is 24.9±16.5℃ .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Piperidine Derivatives
4,4-Dimethylpiperidine: is a valuable building block in the synthesis of bioactive piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .
Pharmacological Applications
In pharmacology, 4,4-Dimethylpiperidine derivatives have been explored for their potential as therapeutic agents. They are involved in the discovery and biological evaluation of potential drugs, particularly those containing the piperidine moiety, which is a common feature in FDA-approved drugs .
Anticancer Agents
Piperidine derivatives, including those derived from 4,4-Dimethylpiperidine , show promise as anticancer agents. They have been utilized in various studies to explore their efficacy in inhibiting cancer cell growth and metastasis .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make 4,4-Dimethylpiperidine a significant contributor to the development of new treatments in these areas. Its derivatives have been tested against a range of microbial and fungal pathogens .
Analgesic and Anti-inflammatory Uses
Due to its structural features, 4,4-Dimethylpiperidine is used in creating compounds with analgesic and anti-inflammatory properties. These compounds are being investigated for their effectiveness in pain relief and reducing inflammation .
Neurological Disorders Treatment
Derivatives of 4,4-Dimethylpiperidine are being studied for their potential in treating neurological disorders such as Alzheimer’s disease and as antipsychotic agents. The piperidine nucleus plays a pivotal role in the production of drugs for these conditions .
Antihypertensive and Cardiovascular Applications
The piperidine nucleus, including derivatives of 4,4-Dimethylpiperidine , is being explored for its use in antihypertensive and cardiovascular drugs. These compounds may offer new avenues for treating hypertension and related cardiovascular diseases .
Chemical Synthesis and Organic Reactions
4,4-Dimethylpiperidine: can act as a safer alternative for piperidine in organic reactions, especially at higher temperatures. Its thermal stability and broad liquid range temperature make it suitable for various chemical syntheses .
Safety and Hazards
Direcciones Futuras
Piperidines, including 4,4-Dimethylpiperidine, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the potential applications of 4,4-Dimethylpiperidine in the pharmaceutical industry .
Propiedades
IUPAC Name |
4,4-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECMOFZIMWVOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193465 | |
| Record name | Piperidine, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4045-30-1 | |
| Record name | 4,4-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4,4-Dimethylpiperidine-2,6-dione interact with trimethoprim to form cocrystals?
A1: 4,4-Dimethylpiperidine-2,6-dione interacts with trimethoprim through a network of three hydrogen bonds. [, ] Specifically, the imide group of 4,4-Dimethylpiperidine-2,6-dione forms one N-H...N hydrogen bond and two N-H...O hydrogen bonds with the pyrimidine ring of trimethoprim. [, ] This arrangement creates a stable ADA/DAD pattern, where A represents a hydrogen bond acceptor and D represents a hydrogen bond donor. [, ] This specific interaction pattern is crucial for the formation and stability of the cocrystal structure.
Q2: What is the impact of the 4,4-dimethyl substitution on the cocrystal formation of piperidine-2,6-dione with trimethoprim?
A2: While both piperidine-2,6-dione and its 4,4-dimethyl derivative can form cocrystals with trimethoprim via the same three-hydrogen bond motif, the added methyl groups influence the overall crystal packing. [, ] These structural differences might lead to variations in physicochemical properties like solubility or stability between the two cocrystals, although the provided research does not delve into these specific aspects. Further investigation is needed to fully understand the influence of the dimethyl substitution on the cocrystal properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)



![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)




